molecular formula C16H23N3O3 B12878817 N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide CAS No. 23694-34-0

N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide

Cat. No.: B12878817
CAS No.: 23694-34-0
M. Wt: 305.37 g/mol
InChI Key: QEISATHFEZVMAA-UHFFFAOYSA-N
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Description

N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide is a complex organic compound featuring a pyrrolidine ring, a methoxy group, and an isophthalamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 1-ethylpyrrolidine with a suitable alkylating agent to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone (NMP): A widely used solvent with similar structural features.

    N-Ethyl-2-pyrrolidone (NEP): Another solvent with similar properties but different applications.

    Pyrrolidin-2-one: A lactam with diverse biological activities

Uniqueness

N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

23694-34-0

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

3-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxybenzene-1,3-dicarboxamide

InChI

InChI=1S/C16H23N3O3/c1-3-19-8-4-5-12(19)10-18-16(21)13-9-11(15(17)20)6-7-14(13)22-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H2,17,20)(H,18,21)

InChI Key

QEISATHFEZVMAA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)C(=O)N)OC

Origin of Product

United States

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